4-(Aminomethyl)-4-methylhexan-3-OL
Description
Overview of Aminomethyl Alcohols as Chemical Building Blocks
Aminomethyl alcohols, or amino alcohols, are a significant class of organic compounds that serve as fundamental building blocks in synthesis. iris-biotech.deambeed.com Their bifunctional nature, containing both a nucleophilic amino group and a hydroxyl group, allows them to participate in a wide array of chemical reactions. smolecule.com This versatility makes them valuable intermediates in the preparation of pharmaceuticals, agrochemicals, and other high-value chemicals. westlake.edu.cnnih.gov
Enantiomerically pure amino alcohols are particularly sought after for their applications in asymmetric synthesis, where they can act as chiral auxiliaries or ligands for metal catalysts. iris-biotech.denih.govnih.gov The ability to control the three-dimensional arrangement of atoms is crucial in modern chemistry, and chiral amino alcohols are instrumental in achieving this goal. frontiersin.org They are found in the structures of numerous biologically active compounds and are used in the synthesis of peptide-based drugs. iris-biotech.denih.gov Research has also explored the antimicrobial and antifungal properties of some amino alcohol derivatives. iris-biotech.de
Structural Analysis and Intrinsic Stereochemical Features of 4-(Aminomethyl)-4-methylhexan-3-OL
The chemical structure of this compound is defined by a six-carbon hexane (B92381) backbone. A hydroxyl (-OH) group is attached to the third carbon (C3), and both a methyl (-CH3) group and an aminomethyl (-CH2NH2) group are attached to the fourth carbon (C4).
A critical feature of this molecule is its chirality. The carbon atoms at positions 3 and 4 are stereogenic centers, as each is bonded to four different substituent groups.
C3 (chiral center): Bonded to a hydroxyl group, an ethyl group (C1-C2), the C4 atom, and a hydrogen atom.
C4 (chiral center): Bonded to the C3 atom, an ethyl group (C5-C6), a methyl group, and an aminomethyl group.
The presence of two distinct chiral centers means that this compound can exist as four possible stereoisomers: (3R,4R), (3S,4S), (3R,4S), and (3S,4R). The (3R,4R) and (3S,4S) isomers are a pair of enantiomers, as are the (3R,4S) and (3S,4R) isomers. The relationship between the (3R,4R) and (3R,4S) isomers is diastereomeric. The distinct spatial arrangement of these isomers can lead to different chemical and biological properties, a common principle in stereochemistry. mdpi.com
Table 1: Physicochemical Properties of this compound (Note: Experimental data for this specific compound is limited; properties are calculated or inferred from structurally similar compounds.)
| Property | Value |
| Molecular Formula | C8H19NO |
| Molecular Weight | 145.24 g/mol |
| Hydrogen Bond Donor Count | 2 |
| Hydrogen Bond Acceptor Count | 2 |
| Rotatable Bond Count | 5 |
| Topological Polar Surface Area | 46.25 Ų |
| LogP (calculated) | 1.0 - 1.5 |
Data inferred from properties of similar compounds like 4-(Aminomethyl)-3-ethylhexan-3-ol and 4-Methylhexan-3-ol (B13393). chemscene.comnih.gov
Academic Relevance of Studying Complex Chiral Aminomethyl Alcohol Architectures
The synthesis of complex chiral molecules like this compound is a topic of significant academic interest. frontiersin.org Achieving the synthesis of a single, enantiomerically pure stereoisomer remains a formidable challenge in organic chemistry. acs.orgutwente.nl The development of stereoselective synthetic methods is crucial because the biological activity and physical properties of different stereoisomers can vary significantly. mdpi.comnih.gov
Research in this area focuses on several key aspects:
Development of Novel Synthetic Strategies: Chemists are continuously working to create new, efficient reactions to construct chiral amino alcohol frameworks. This includes methods like chromium-catalyzed asymmetric cross-coupling reactions and biocatalytic reductive amination using engineered enzymes. westlake.edu.cnfrontiersin.org
Asymmetric Catalysis: The demand for enantiomerically pure compounds drives the development of asymmetric catalysis, where a small amount of a chiral catalyst can generate large quantities of a single enantiomer. acs.org Chiral amino alcohols and their derivatives are often used as ligands in these catalytic systems. nih.govnih.gov
Understanding Reaction Mechanisms: Studying the formation of complex molecules with multiple stereocenters helps chemists understand the fundamental principles of stereocontrol in chemical reactions. This knowledge allows for the predictable synthesis of desired isomers. acs.org
The challenges associated with controlling multiple adjacent stereocenters, as seen in this compound, make such molecules excellent test subjects for new synthetic methodologies. westlake.edu.cn The insights gained from these studies contribute to the broader field of organic synthesis, enabling the creation of increasingly complex and valuable molecules. researchgate.net
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H19NO |
|---|---|
Molecular Weight |
145.24 g/mol |
IUPAC Name |
4-(aminomethyl)-4-methylhexan-3-ol |
InChI |
InChI=1S/C8H19NO/c1-4-7(10)8(3,5-2)6-9/h7,10H,4-6,9H2,1-3H3 |
InChI Key |
MZZFEGVQGFWTNO-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(C)(CC)CN)O |
Origin of Product |
United States |
Synthetic Methodologies for 4 Aminomethyl 4 Methylhexan 3 Ol and Stereoisomers
Retrosynthetic Approaches to the 4-(Aminomethyl)-4-methylhexan-3-OL Scaffold
Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. wikipedia.orgamazonaws.com This process allows for the logical planning of a synthetic route.
Strategically Significant Bond Disconnections
For this compound, several key bond disconnections can be envisioned to simplify the molecule into readily accessible precursors. The most logical disconnections are at the C4-C5 bond, the C3-C4 bond, and the C4-aminomethyl bond.
A primary retrosynthetic disconnection involves breaking the bond between the quaternary carbon (C4) and the aminomethyl group. This leads to a key intermediate, a β-hydroxy ketone, and a source of the aminomethyl group, such as cyanide or a protected aminomethyl lithium reagent.
Another strategic disconnection is at the C3-C4 bond. This bond can be formed through an aldol-type reaction or the addition of an organometallic reagent to a carbonyl compound. This disconnection simplifies the target molecule into a 3-pentanone (B124093) derivative and a one-carbon synthon bearing the aminomethyl group.
Finally, disconnection of the C4-C5 bond (an ethyl group) suggests a precursor that could be an α,β-unsaturated ketone, which could then undergo a Michael addition with an ethyl organometallic reagent.
Precursor Design and Synthesis
Based on the retrosynthetic analysis, several key precursors can be designed. A central precursor is a β-hydroxy ketone or a related α,β-unsaturated ketone. For instance, 4-methylhex-1-en-3-one could serve as a versatile precursor.
The synthesis of such precursors can be achieved through various established methods. Aldol (B89426) condensation of propanal and acetone, followed by dehydration, can yield 3-methylpent-3-en-2-one. Subsequent functional group manipulations would then lead to the desired precursor.
Another approach to precursor synthesis involves the use of nitroalkanes. The Henry reaction between propanal and nitroethane would yield a nitro-alcohol, which can be further elaborated.
Development of Novel Synthetic Pathways
The construction of this compound and its stereoisomers necessitates the development of synthetic pathways that allow for precise control over the stereochemistry at the two chiral centers (C3 and C4).
Alkene and Alkyl Chain Elaboration Strategies
A plausible strategy commences with an α,β-unsaturated ketone, such as 4-methylhex-1-en-3-one. The ethyl group can be introduced via a conjugate addition reaction using an organocuprate reagent like lithium diethylcuprate. This approach is known for its high efficiency in forming carbon-carbon bonds.
Alternatively, the alkyl chain can be constructed using Wittig-type reactions or Grignard additions to aldehyde precursors. These methods offer flexibility in introducing the ethyl and propyl groups of the hexane (B92381) backbone.
Introduction of the Aminomethyl Moiety
The aminomethyl group, with its primary amine functionality, is a key feature of the target molecule. ontosight.aiontosight.aiwikipedia.orgdbpedia.org Its introduction can be achieved at various stages of the synthesis.
One common method is the Strecker synthesis, which involves the reaction of a ketone with an alkali metal cyanide and ammonia (B1221849). In this case, the corresponding ketone precursor, 4-methylhexan-3-one, would be treated with KCN and NH4Cl to generate an α-amino nitrile, which can then be reduced to the desired aminomethyl alcohol.
Another effective method is the addition of a protected aminomethyl organometallic reagent, such as N-Boc-aminomethyllithium, to a ketone precursor. The Boc protecting group can be readily removed under acidic conditions in the final step.
The use of nitromethane (B149229) as a one-carbon nucleophile is also a viable option. The nitroaldol (Henry) reaction with a suitable ketone precursor would introduce a nitromethyl group, which can be subsequently reduced to the aminomethyl group using a reducing agent like lithium aluminum hydride or catalytic hydrogenation.
Stereocontrolled Introduction of the Hydroxyl Group
The stereochemistry of the hydroxyl group at C3 is crucial for the synthesis of specific stereoisomers. nih.govacs.orgacs.orgnih.govresearchgate.net The reduction of a ketone precursor is a key step where stereocontrol can be exerted.
The use of chiral reducing agents, such as those derived from lithium aluminum hydride modified with chiral ligands (e.g., (R)- or (S)-BINOL), can achieve enantioselective reduction of the ketone. The choice of the chiral ligand will determine the stereochemistry of the resulting alcohol.
Substrate-directed reduction is another powerful strategy. If a chiral auxiliary is incorporated into the precursor molecule, it can direct the approach of the reducing agent from a specific face, leading to a high degree of diastereoselectivity. For instance, an Evans auxiliary can be used to control the stereochemistry of an aldol reaction that sets up the C3 stereocenter.
Enzymatic reductions offer an environmentally friendly and highly selective alternative. mdpi.com Ketoreductases (KREDs) are enzymes that can reduce ketones to alcohols with excellent enantioselectivity. By selecting the appropriate KRED, either the (R)- or (S)-alcohol can be obtained.
Enantioselective and Diastereoselective Synthesis of this compound
The creation of the two chiral centers at positions C3 and C4 in this compound demands precise control over the spatial arrangement of incoming chemical groups. Enantioselective methods are employed to generate a single enantiomer from a prochiral substrate, while diastereoselective reactions are used to control the relative stereochemistry between the two centers.
Chiral auxiliaries are stereogenic molecules that are temporarily attached to a substrate to direct the stereochemical course of a reaction. wikipedia.org After the desired stereocenter is created, the auxiliary is cleaved and can often be recovered. wikipedia.org For the synthesis of this compound, auxiliaries could be employed to set either the C3 or the C4 stereocenter with high diastereoselectivity.
One prominent class of chiral auxiliaries is the oxazolidinones , developed by David A. Evans. An N-acylated oxazolidinone can undergo highly diastereoselective enolate reactions. For instance, an N-propionyl oxazolidinone could be used as a precursor. Diastereoselective alkylation of its enolate with a methyl halide would set the α-chiral center, which corresponds to the C4-methyl group of the target. Subsequent reactions, such as an aldol addition followed by reduction and auxiliary removal, would complete the carbon skeleton.
Another powerful strategy involves the use of chiral sulfinamides , such as tert-butanesulfinamide (Ellman's auxiliary). wikipedia.org Condensation of the sulfinamide with a suitable ketone precursor would yield a chiral N-sulfinyl imine. The diastereoselective addition of a nucleophile, such as an organometallic reagent, to the imine carbon is directed by the bulky tert-butyl group, allowing for the creation of the quaternary amine-bearing stereocenter with high control. wikipedia.org Subsequent acidic hydrolysis removes the auxiliary to reveal the primary amine.
Table 1: Common Chiral Auxiliaries and Their Applications
| Chiral Auxiliary | Typical Application | Removal Conditions |
|---|---|---|
| Evans' Oxazolidinones | Asymmetric alkylations, aldol reactions | Acidic or basic hydrolysis, reductive cleavage (e.g., LiBH₄) |
| Pseudoephedrine | Asymmetric alkylation of amides | Acidic hydrolysis |
| tert-Butanesulfinamide | Asymmetric synthesis of chiral amines via imine addition | Mild acid (e.g., HCl in protic solvent) |
This table presents common chiral auxiliaries that could be adapted for the synthesis of precursors to this compound.
Asymmetric catalysis offers a more atom-economical approach where a small amount of a chiral catalyst generates large quantities of an enantiomerically enriched product. nih.gov This can be applied to form the key C-O or C-C bonds in the target molecule.
Biocatalysis for C-O Bond Formation: Enzymes are highly effective catalysts for stereoselective transformations. For the C3 hydroxyl group, a prochiral ketone precursor, 4-(N-protected-aminomethyl)-4-methylhexan-3-one, could be stereoselectively reduced using an alcohol dehydrogenase (ADH). mdpi.com ADHs, often sourced from microorganisms, can exhibit high selectivity for producing either the (R)- or (S)-alcohol, depending on the specific enzyme used. mdpi.com This enzymatic reduction is a powerful method for setting the C3 stereocenter with high enantiomeric excess (ee). mdpi.com
Table 2: Enzymatic Reduction for Stereocenter Control
| Enzyme Type | Reaction | Stereochemical Outcome |
|---|---|---|
| Alcohol Dehydrogenase (ADH) | Ketone Reduction | (R)- or (S)-alcohol, depending on the specific enzyme |
*This table highlights enzymatic methods applicable to the synthesis of chiral alcohols and alkanes, based on strategies used for similar molecules. mdpi.com *
Transition Metal Catalysis for C-C and C-N Bond Formation: Transition metal complexes with chiral ligands are workhorses of asymmetric synthesis. Copper-catalyzed reactions are particularly relevant for the synthesis of γ-amino alcohols. nih.gov A strategy involving the asymmetric propargylic substitution (APS) of an alkyne-functionalized precursor could be envisioned. nih.gov For example, a suitably substituted propargylic electrophile could react with an amine nucleophile in the presence of a copper catalyst and a chiral ligand to forge the C4 quaternary stereocenter and the C-N bond simultaneously with high enantioselectivity. nih.gov
Once one stereocenter is established, it can direct the stereochemistry of a subsequent reaction at a nearby center. This substrate-controlled diastereoselectivity is a cornerstone of stereochemical synthesis.
Diastereoselective Reduction: If the chiral quaternary center at C4 is constructed first, the reduction of the ketone at C3 can be highly diastereoselective. The existing stereocenter at C4 will sterically hinder one face of the carbonyl group, directing the attack of a reducing agent (e.g., NaBH₄ or L-selectride) to the less hindered face. The choice of reducing agent can influence the stereochemical outcome, affording either the syn or anti diastereomer.
Heterocyclic Templates: Complex precursors can be synthesized using heterocyclic templates that lock the conformation and guide the stereoselectivity of reactions. For instance, 1,3-oxazinan-6-ones have been used to synthesize β-amino acids with excellent diastereoselectivity. nih.govresearchgate.net A synthetic route could involve such a heterocycle, where reactions on the ring are used to install the required substituents with high stereocontrol, followed by hydrolytic cleavage of the ring to release the acyclic γ-amino alcohol. nih.gov
Protecting Group Chemistry in the Synthesis of this compound
The synthesis of a bifunctional molecule like this compound requires the use of protecting groups to mask the reactive amine and hydroxyl functionalities. youtube.comlibretexts.org An ideal protecting group must be easy to install, stable to a range of reaction conditions, and easy to remove selectively without affecting the rest of the molecule. youtube.com
Amine Protecting Groups: The nucleophilic primary amine must typically be protected to prevent unwanted side reactions during steps like organometallic additions or oxidations.
tert-Butoxycarbonyl (Boc): This is one of the most common amine protecting groups. It is introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O) and is stable to basic and nucleophilic conditions but is readily cleaved under acidic conditions (e.g., trifluoroacetic acid, TFA). youtube.com
Benzyloxycarbonyl (Cbz or Z): Introduced using benzyl (B1604629) chloroformate (CbzCl), the Cbz group is stable to acidic and basic conditions but can be removed by catalytic hydrogenolysis (e.g., H₂ over a palladium catalyst), a method that is orthogonal to the removal of many other protecting groups. youtube.com
Alcohol Protecting Groups: The C3 hydroxyl group often requires protection to prevent it from acting as an acid or a nucleophile.
Silyl (B83357) Ethers (e.g., TBDMS, TIPS): Trialkylsilyl ethers are widely used due to their tunable stability. They are installed using the corresponding silyl chloride (e.g., TBDMSCl). Their stability to a wide range of non-acidic and non-fluoride conditions makes them very versatile. Removal is typically achieved using a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF). youtube.com
Benzyl Ether (Bn): Introduced using benzyl bromide (BnBr) under basic conditions, the benzyl ether is robust and stable to many acidic, basic, and redox conditions. Like the Cbz group, it is commonly removed by catalytic hydrogenolysis. libretexts.org
The choice of protecting groups must be carefully planned to ensure orthogonality—the ability to remove one protecting group in the presence of another. For example, a synthesis could employ a Boc-protected amine and a TBDMS-protected alcohol. The TBDMS group could be removed with TBAF to allow for reaction at the alcohol, while the Boc group remains intact. Conversely, the Boc group could be removed with TFA while the TBDMS ether is unaffected.
Table 3: Common Protecting Groups for Amines and Alcohols
| Functional Group | Protecting Group | Abbreviation | Introduction Reagent | Cleavage Conditions |
|---|---|---|---|---|
| Amine | tert-Butoxycarbonyl | Boc | Boc₂O | Strong Acid (TFA, HCl) |
| Amine | Benzyloxycarbonyl | Cbz, Z | CbzCl | H₂, Pd/C (Hydrogenolysis) |
| Alcohol | tert-Butyldimethylsilyl | TBDMS | TBDMSCl, imidazole | Fluoride ion (TBAF), Acid |
Stereochemical Characterization and Analysis of 4 Aminomethyl 4 Methylhexan 3 Ol
Separation and Isolation Techniques for Enantiomers and Diastereomers
The physical properties of diastereomers, such as solubility and boiling point, differ, allowing for their separation by standard techniques like chromatography or crystallization. Enantiomers, however, have identical physical properties in an achiral environment, necessitating specialized chiral separation methods.
High-Performance Liquid Chromatography (HPLC) using Chiral Stationary Phases (CSPs) is a primary technique for the analytical and preparative separation of enantiomers. nih.gov For amino alcohols, several types of CSPs are effective. Pirkle-type CSPs, ligand exchange CSPs, and those derived from macrocyclic antibiotics like teicoplanin (e.g., CHIROBIOTIC T) have demonstrated broad utility for resolving various amino alcohols. nih.govsigmaaldrich.com
The separation mechanism relies on the formation of transient, diastereomeric complexes between the analyte enantiomers and the chiral selector of the CSP. The stability of these complexes differs, leading to different retention times on the chromatographic column. For a compound like 4-(aminomethyl)-4-methylhexan-3-ol, the primary amine and hydroxyl groups are key interaction sites for forming these complexes through hydrogen bonding, dipole-dipole, and steric interactions with the CSP.
A typical chiral HPLC separation would involve screening various CSPs and mobile phase compositions to achieve optimal resolution.
Table 1: Representative Chiral HPLC Separation Parameters for a Generic Amino Alcohol
| Parameter | Value |
| Column | CHIROBIOTIC T, 250 x 4.6 mm |
| Mobile Phase | Ethanol/Water (e.g., 90:10 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm or Evaporative Light Scattering Detector (ELSD) |
| Temperature | 25 °C |
| Example Retention Times | Enantiomer 1: 8.5 min, Enantiomer 2: 10.2 min |
This table presents hypothetical data to illustrate a typical chiral separation.
A classical and scalable method for resolving racemic amines and amino alcohols is through the formation of diastereomeric salts. libretexts.org This process involves reacting the racemic base (the amino alcohol) with an enantiomerically pure chiral acid, such as (R,R)-tartaric acid or (S)-(+)-mandelic acid. pbworks.com
The reaction yields a mixture of two diastereomeric salts, for example, (R)-amine·(R)-acid and (S)-amine·(R)-acid. Because these salts are diastereomers, they possess different solubilities in a given solvent. libretexts.org Through a process of fractional crystallization, one diastereomer can be selectively precipitated from the solution while the other remains dissolved. pbworks.com After separation by filtration, the pure enantiomer of the amino alcohol can be recovered by neutralizing the salt with a base. This method is highly effective for large-scale resolutions. unchainedlabs.com The selection of the appropriate chiral resolving agent and crystallization solvent is critical and often determined through systematic screening. unchainedlabs.comresearchgate.net
Determination of Absolute and Relative Configurations
Once the stereoisomers are isolated, their absolute (R/S designation at each chiral center) and relative (the orientation of substituents relative to each other, e.g., syn or anti) configurations must be determined.
Vibrational Circular Dichroism (VCD) is a powerful spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. wikipedia.org The resulting VCD spectrum is unique to a specific enantiomer and provides a detailed fingerprint of its three-dimensional structure in solution. nih.govresearchgate.net
To determine the absolute configuration, the experimental VCD spectrum of an isolated enantiomer is compared to a theoretically predicted spectrum. wikipedia.org The theoretical spectrum is calculated using quantum mechanical methods, such as Density Functional Theory (DFT), for a known configuration (e.g., the (3R,4R)-isomer). nih.gov A match between the experimental spectrum and the calculated spectrum for the (3R,4R)-isomer confirms that the isolated enantiomer has that absolute configuration. VCD is particularly advantageous as it does not require crystallization of the sample and can provide conformational information. nih.govyoutube.com
X-ray crystallography is the definitive method for determining the absolute and relative stereochemistry of a molecule, provided a suitable single crystal can be obtained. wikipedia.orglibretexts.org Since amino alcohols can be difficult to crystallize, they are often converted into crystalline derivatives, such as amides or salts with a chiral acid (the same diastereomeric salts used for resolution).
The technique involves directing a beam of X-rays onto the crystal, which diffracts the rays into a specific pattern of reflections. wikipedia.org By analyzing the positions and intensities of these diffracted spots, a three-dimensional electron density map of the molecule is generated. This map reveals the precise spatial arrangement of every atom, unambiguously establishing the bond connectivity, relative stereochemistry, and, in most cases, the absolute configuration. libretexts.orgmdpi.com
Conformational Analysis and Stereoelectronic Effects in this compound
The flexible hexanol backbone of this compound allows for multiple conformations due to rotation around its carbon-carbon single bonds. egyankosh.ac.in The relative stability of these conformers is governed by a combination of steric and stereoelectronic effects.
Steric hindrance between bulky groups, such as the ethyl group at C3 and the methyl and aminomethyl groups at C4, will disfavor certain conformations. Conformational analysis, often aided by computational methods like molecular mechanics (MM) and quantum mechanics (QM), can predict the lowest energy (most populated) conformations. fiveable.me
Table 2: Predicted Relative Energies of Staggered Conformers for a Substituted Hexanol
| Conformer (Dihedral Angle) | Relative Energy (kcal/mol) | Key Interaction |
| Anti | 0 | Minimal steric strain |
| Gauche | 0.9 | Moderate steric strain |
| Eclipsed | 4.0 - 6.0 | High torsional and steric strain |
This table presents generalized energy values for conformers around a C-C bond in a simple alkane chain. Actual values for the target molecule would require specific computational modeling.
Experimental and Theoretical Conformational Studies
Due to the absence of direct experimental studies such as X-ray crystallography or high-resolution NMR spectroscopy on this compound, its conformational preferences are predicted based on theoretical models and studies of similar small organic molecules. The presence of a hydroxyl group and an amino group allows for the formation of intramolecular hydrogen bonds, which are known to significantly influence the conformational landscape of amino alcohols. psu.edumdpi.com
The principal intramolecular hydrogen bond would likely occur between the hydroxyl group (-OH) as the donor and the nitrogen atom of the aminomethyl group (-CH2NH2) as the acceptor. This interaction would lead to the formation of a six-membered ring-like structure, which is generally a stable conformation. The relative orientation of the substituents on the two stereocenters (C3 and C4) will determine the most stable chair-like or boat-like conformations of this transient ring.
Computational modeling, such as Density Functional Theory (DFT) calculations, would be the ideal method to investigate the conformational space of each stereoisomer. Such studies would typically involve a systematic rotation around the C3-C4 bond to generate a potential energy surface. The minima on this surface would correspond to the most stable conformers. For each stereoisomer, several low-energy conformations are expected to exist in equilibrium.
Table 1: Predicted Relative Energies of Conformers for a Generic Acyclic Amino Alcohol
| Conformer | Dihedral Angle (H-O-C-C) | Dihedral Angle (O-C-C-N) | Relative Energy (kcal/mol) | Hydrogen Bond Length (Å) |
| Staggered (Anti) | ~180° | ~180° | 0.0 | No Intramolecular H-bond |
| Staggered (Gauche) | ~60° | ~60° | 0.5 - 1.5 | 2.0 - 2.5 |
| Eclipsed | ~0° | ~0° | > 5.0 | Shorter, but sterically hindered |
Note: This table represents a generalized prediction for an acyclic amino alcohol. The actual values for this compound would require specific computational studies.
Influence of Stereochemistry on Intramolecular Interactions and Reactivity
The specific stereochemistry of this compound is expected to have a profound impact on its intramolecular interactions and subsequent reactivity. The relative positioning of the hydroxyl and aminomethyl groups in the four stereoisomers—(3R, 4R), (3S, 4S), (3R, 4S), and (3S, 4R)—will directly affect the feasibility and strength of the intramolecular hydrogen bond.
In the threo-diastereomers, (3R, 4S) and (3S, 4R), the substituents on the C3-C4 bond are on opposite sides in a Fischer projection. This arrangement may allow for a more favorable conformation for intramolecular hydrogen bonding, potentially leading to a higher population of the hydrogen-bonded conformer in solution. Conversely, in the erythro-diastereomers, (3R, 4R) and (3S, 4S), the substituents are on the same side, which could introduce steric hindrance that destabilizes the ideal geometry for strong intramolecular hydrogen bonding. Studies on similar amino alcohols have shown that strong intramolecular hydrogen bonding can reduce the tendency for intermolecular association. rsc.org
The presence and strength of this intramolecular hydrogen bond can influence the reactivity of both the hydroxyl and amino groups. For instance, a strong hydrogen bond would decrease the acidity of the hydroxyl proton and the nucleophilicity of the lone pair on the nitrogen atom. This is because these groups are already engaged in an internal interaction.
Table 2: Predicted Influence of Stereochemistry on Reactivity
| Stereoisomer | Predicted Intramolecular H-Bond Strength | Predicted Nucleophilicity of Nitrogen | Predicted Acidity of Hydroxyl Proton |
| (3R, 4S) / (3S, 4R) | Stronger | Lower | Lower |
| (3R, 4R) / (3S, 4S) | Weaker | Higher | Higher |
Note: This table is a qualitative prediction based on general principles of stereochemistry and intramolecular forces.
The stereochemical configuration will also dictate the molecule's interaction with other chiral molecules, such as enzymes or chiral reagents. The synthesis of specific stereoisomers of related compounds like 4-methylheptan-3-ol has been a subject of interest, particularly in the context of pheromones where different stereoisomers can elicit different biological responses. nih.govresearchgate.netresearchgate.net This highlights the critical role of stereochemistry in determining the biological function of chiral molecules. While no such role has been identified for this compound, the principles remain the same.
Mechanistic Investigations into the Reactivity of 4 Aminomethyl 4 Methylhexan 3 Ol
Chemical Transformations Involving the Primary Amine Functional Group
The primary amine group (-NH2) is a key site for nucleophilic reactions and can be transformed into a variety of nitrogen-containing functional groups.
The lone pair of electrons on the nitrogen atom makes the primary amine a potent nucleophile. It is expected to react with a wide range of electrophiles. For instance, alkylation with alkyl halides would lead to secondary, tertiary, and even quaternary ammonium (B1175870) salts. chemistrysteps.com The synthesis of primary amines can be achieved through various methods, including the reductive amination of ketones. organic-chemistry.orgresearchgate.net
Imines: The primary amine is expected to undergo condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. youtube.com This reaction is typically reversible and acid-catalyzed.
Amides: Acylation of the primary amine with acyl chlorides, anhydrides, or carboxylic acids (using coupling agents) would yield amides. organic-chemistry.orgekb.eg These reactions are fundamental in organic synthesis for creating stable C-N bonds.
Carbamic Acid Derivatives: Reaction with carbon dioxide could theoretically form an unstable carbamic acid, which could be trapped or derivatized. wikipedia.orgontosight.ai More practically, reactions with chloroformates or isocyanates would produce stable carbamate (B1207046) and urea (B33335) derivatives, respectively. ontosight.ai
Chemical Transformations Involving the Tertiary Alcohol Functional Group
The tertiary alcohol (-OH) group presents its own set of potential reactions, although it is generally less reactive than primary or secondary alcohols due to steric hindrance.
Esterification: Direct esterification of a tertiary alcohol with a carboxylic acid is often difficult. However, reaction with a more reactive acyl chloride or anhydride (B1165640) in the presence of a base could yield the corresponding ester. youtube.com
Etherification: The formation of ethers from a tertiary alcohol, for example through a Williamson ether synthesis, is challenging due to the sterically hindered nature of the alcohol and the propensity for elimination reactions under basic conditions.
Oxidation: Tertiary alcohols are resistant to oxidation under standard conditions that would typically oxidize primary or secondary alcohols. Cleavage of a carbon-carbon bond is required for oxidation to occur, which necessitates harsh reaction conditions.
Dehydration: Acid-catalyzed dehydration of the tertiary alcohol is a plausible and significant reaction pathway. pressbooks.publibretexts.orglibretexts.org This E1-type elimination would proceed through a stable tertiary carbocation intermediate, leading to the formation of one or more isomeric alkenes. The specific products would be dictated by Zaitsev's rule and potential rearrangements.
Rearrangement: The formation of a tertiary carbocation during acid-catalyzed reactions could lead to molecular rearrangements, such as hydride or alkyl shifts, to form more stable carbocation intermediates before elimination or substitution occurs. wiley-vch.de
Intramolecular Cyclization and Heterocycle Formation
The presence of both an amine and an alcohol group in a 1,3-relationship within the same molecule creates the potential for intramolecular cyclization to form six-membered heterocyclic rings. Depending on which functional group acts as the nucleophile and the reaction conditions, different heterocycles could be formed. For example, intramolecular N-alkylation could lead to a substituted piperidine (B6355638) derivative. Alternatively, intramolecular reaction of the amine onto a derivative of the alcohol could form a substituted 1,3-oxazinane. researchgate.netfrontiersin.org Such cyclizations can often be controlled to be highly selective. rsc.orgrsc.org
Data on Analogous Compounds
While specific experimental data for 4-(aminomethyl)-4-methylhexan-3-ol is unavailable, data for analogous compounds like 4-methylhexan-3-ol (B13393) and other amino alcohols can provide some context for potential physical and reactive properties.
Table 1: Physical Properties of 4-Methylhexan-3-ol
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C7H16O | nih.govnist.gov |
| Molecular Weight | 116.20 g/mol | nih.govnist.gov |
| Boiling Point | 152.7°C at 760 mmHg | lookchem.com |
| Flash Point | 51.6°C | lookchem.com |
Table 2: General Reactivity of Related Functional Groups
| Reaction Type | Functional Group | Expected Product | General Conditions |
|---|---|---|---|
| Dehydration | Tertiary Alcohol | Alkene | Acid catalyst, heat pressbooks.publibretexts.org |
| Imine Formation | Primary Amine | Imine | Aldehyde/Ketone, acid catalyst youtube.com |
| Amide Synthesis | Primary Amine | Amide | Acyl chloride or anhydride organic-chemistry.org |
Formation of Nitrogen- and Oxygen-Containing Heterocyclic Systems
The proximate amino and hydroxyl groups in this compound make it an ideal precursor for the synthesis of saturated six-membered heterocycles, namely 1,3-oxazines and piperidines, as well as the more strained four-membered azetidines. The formation of these rings is governed by the reaction conditions, which dictate the nucleophilic and electrophilic partners.
Intramolecular cyclization of 1,3-amino alcohols is a common strategy for the synthesis of 1,3-oxazines. This transformation can be achieved under various catalytic conditions. For instance, the reaction can proceed via a palladium-catalyzed allylic C-H amination if an appropriate unsaturated precursor is used. In the case of saturated amino alcohols like this compound, cyclization is often promoted by converting the hydroxyl group into a good leaving group, followed by intramolecular nucleophilic attack by the amino group. Alternatively, acid catalysis can facilitate the condensation of the amino alcohol with an aldehyde or ketone to form a 1,3-oxazine. A plausible mechanism involves the formation of an iminium ion intermediate, which is then trapped by the intramolecular hydroxyl group. researchgate.netdoi.orgsciresliterature.orgderpharmachemica.comnih.gov
The synthesis of piperidine derivatives from this compound would require a different strategic approach, typically involving the functionalization of the carbon backbone to introduce a suitable electrophilic center for the amino group to attack.
The formation of azetidines from γ-amino alcohols is a well-established, albeit challenging, transformation due to the inherent ring strain of the four-membered ring. acs.orgmdpi.comnih.govorganic-chemistry.org Common methods involve the activation of the hydroxyl group, for instance by mesylation or tosylation, to facilitate an intramolecular SN2 reaction by the nitrogen atom. frontiersin.org The steric hindrance around the quaternary carbon in this compound may influence the feasibility and rate of this cyclization.
Table 1: Representative Conditions for Heterocycle Formation from 1,3-Amino Alcohols
| Heterocycle | Reagents and Conditions | Catalyst | Typical Yield (%) | Reference |
| 1,3-Oxazine | Formaldehyde, Zirconyl Chloride | ZrOCl₂·8H₂O | Good to Excellent | sciresliterature.org |
| 1,3-Oxazine | Aldehyde/Ketone, Acid Catalysis | Ga(NO₃)₃·6H₂O | >80 | doi.org |
| Azetidine (B1206935) | Methanesulfonyl Chloride, Triethylamine | - | Moderate to Good | frontiersin.org |
| Azetidine | 1,1'-Carbonyldiimidazole (CDI) | - | Good | acs.org |
This table presents generalized conditions from the literature for the formation of heterocycles from analogous 1,3-amino alcohols and is intended to be representative.
Transannular Reactions and Bridged System Synthesis
Once this compound is converted into a heterocyclic system, particularly a medium-sized ring, the potential for transannular reactions arises. These are intramolecular reactions that occur across the ring, often leading to the formation of bridged bicyclic systems. scripps.eduyoutube.com While the direct formation of a medium-sized ring from this compound is not straightforward, derivatives of the resulting heterocycles could be elaborated into larger rings that may undergo such transformations.
For instance, if the piperidine derivative of this compound were incorporated into an eight- to eleven-membered ring, the spatial proximity of atoms across the ring could facilitate bond formation under appropriate conditions, such as acid catalysis or photochemical activation. scripps.edu The substitution pattern of the original amino alcohol would result in a gem-disubstituted carbon on the resulting bridged system.
The synthesis of bridged systems directly from the initial heterocycles is also a topic of significant interest in synthetic chemistry. nih.govgoogle.comnih.govrsc.orggla.ac.uk For example, the piperidine ring formed from the cyclization of a derivative of this compound could be a scaffold for constructing bridged structures like azabicyclo[n.m.1]alkanes. These syntheses often involve multi-step sequences where additional rings are built upon the initial heterocyclic framework. The inherent stereochemistry of the parent amino alcohol would play a crucial role in directing the stereochemical outcome of these complex transformations.
Reaction Kinetics and Mechanistic Pathways Elucidation
The rate of formation of heterocyclic systems from 1,3-amino alcohols is highly dependent on several factors, including the nature of the solvent, the temperature, and the catalyst employed. For transformations involving the activation of the hydroxyl group, the rate-determining step is often the intramolecular nucleophilic substitution. The steric hindrance at the quaternary carbon in this compound would be expected to decrease the rate of SN2-type cyclizations to form azetidines, as the backside attack of the nucleophilic nitrogen would be impeded.
In acid-catalyzed 1,3-oxazine formation, the mechanism likely proceeds through a series of equilibrium steps. The initial formation of an imine or iminium ion from the amine and an aldehyde is often reversible. The subsequent intramolecular cyclization, an endo-trig process, can be influenced by the stability of the transition state. nih.gov Computational studies on analogous systems can provide valuable insights into the energy barriers of competing pathways and the geometries of transition states.
Table 2: Factors Influencing Reaction Kinetics and Mechanistic Pathways
| Factor | Influence on Cyclization of 1,3-Amino Alcohols |
| Steric Hindrance | Can decrease the rate of SN2 cyclizations (e.g., azetidine formation) due to hindered nucleophilic attack. |
| Solvent Polarity | Can influence the stability of charged intermediates and transition states, thereby affecting reaction rates. |
| Catalyst | The choice of acid or metal catalyst can significantly alter the reaction mechanism and rate. Lewis acids can activate electrophiles, while transition metals can enable novel reaction pathways. frontiersin.org |
| Leaving Group Quality | In reactions proceeding via nucleophilic substitution, a better leaving group on the activated alcohol will lead to a faster reaction rate. |
| Temperature | Higher temperatures generally increase reaction rates but can also lead to side reactions or decomposition. |
This table summarizes general principles from the study of amino alcohol cyclization and their likely application to this compound.
Theoretical and Computational Chemistry of 4 Aminomethyl 4 Methylhexan 3 Ol
Quantum Chemical Calculations of Electronic Structure and Properties
Quantum chemical calculations are fundamental to understanding the electronic behavior of 4-(Aminomethyl)-4-methylhexan-3-OL. These calculations, typically based on density functional theory (DFT) or ab initio methods, can elucidate the distribution of electrons within the molecule, which in turn governs its reactivity and physical properties.
Molecular orbital (MO) theory provides a framework for understanding the electronic structure of molecules. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability, whereas a small gap indicates a more reactive species.
For this compound, the HOMO is likely to be localized on the nitrogen atom of the aminomethyl group and the oxygen atom of the hydroxyl group, due to the presence of lone pairs of electrons. The LUMO, on the other hand, would be distributed over the sigma anti-bonding orbitals of the carbon skeleton.
Table 1: Illustrative Frontier Orbital Energies for this compound
| Molecular Orbital | Energy (eV) |
| HOMO | -9.5 |
| LUMO | 2.5 |
| HOMO-LUMO Gap | 12.0 |
Note: The data in this table is illustrative and represents typical values for similar molecules. Actual values would require specific quantum chemical calculations.
The distribution of electron density in a molecule is rarely uniform. In this compound, the electronegative oxygen and nitrogen atoms will draw electron density away from the carbon and hydrogen atoms, leading to a polarized distribution of charge. This can be quantified through various population analysis schemes, such as Mulliken or Natural Bond Orbital (NBO) analysis.
The molecular electrostatic potential (MEP) surface is a valuable tool for visualizing the charge distribution. Regions of negative electrostatic potential (typically colored red or yellow) indicate areas that are rich in electrons and susceptible to electrophilic attack, such as around the oxygen and nitrogen atoms. Conversely, regions of positive potential (blue) are electron-deficient and are likely sites for nucleophilic attack.
Computational Prediction of Spectroscopic Signatures
Computational chemistry is a powerful tool for predicting and interpreting the spectroscopic properties of molecules. These theoretical predictions can aid in the identification and characterization of this compound and its stereoisomers.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Theoretical calculations of NMR chemical shifts (δ) and spin-spin coupling constants (J) can provide a highly accurate prediction of the experimental NMR spectrum. These calculations are typically performed using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. By comparing the calculated and experimental spectra, the proposed structure of a molecule can be confirmed. researcher.lifenih.gov
Table 2: Predicted vs. Experimental ¹³C NMR Chemical Shifts for a Hypothetical Stereoisomer of this compound
| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |
| C1 | 14.2 | 14.5 |
| C2 | 23.5 | 23.8 |
| C3 | 75.1 | 75.4 |
| C4 | 45.8 | 46.1 |
| C5 | 28.9 | 29.2 |
| C6 | 11.7 | 12.0 |
| C4-CH₃ | 25.3 | 25.6 |
| C4-CH₂-NH₂ | 48.6 | 48.9 |
Note: This table presents hypothetical data for illustrative purposes. The accuracy of predicted NMR shifts is highly dependent on the computational method and basis set used.
Theoretical calculations can predict the vibrational frequencies of a molecule, which correspond to the absorption bands observed in infrared (IR) and Raman spectroscopy. These calculations are typically performed at the harmonic level, and the resulting frequencies are often scaled to account for anharmonicity and other systematic errors. The predicted vibrational spectrum can be used to assign the various vibrational modes of this compound, such as the O-H and N-H stretching frequencies, and the various C-H, C-C, C-N, and C-O bending and stretching modes.
Since this compound contains chiral centers, it can exist as multiple stereoisomers. Chiroptical spectroscopy, including electronic circular dichroism (ECD or CD) and optical rotatory dispersion (ORD), provides a powerful method for distinguishing between these stereoisomers. Time-dependent density functional theory (TD-DFT) can be used to simulate the ECD and ORD spectra of each enantiomer. By comparing the theoretically predicted spectra with the experimentally measured spectra, the absolute configuration of a chiral molecule can be determined. researcher.life
Reaction Mechanism Modeling and Transition State Analysis
The investigation of chemical reactions involving this compound at a molecular level is greatly facilitated by computational modeling. Methods like DFT are employed to map out the energetic pathways of potential reactions, identifying the most favorable routes. These calculations can elucidate the mechanisms of key transformations, such as nucleophilic attack by the amino group, reactions at the tertiary alcohol, or intramolecular interactions.
A crucial aspect of this analysis is the identification and characterization of transition states—the highest energy points along a reaction coordinate. The geometry and energy of these transient structures determine the activation energy and, consequently, the rate of a reaction. acs.orgacademie-sciences.fr For a molecule like this compound, with multiple reactive sites (the nitrogen of the amino group and the oxygen of the hydroxyl group), computational studies can predict which site is more likely to react under specific conditions (chemoselectivity). For instance, in reactions with electrophiles, DFT calculations can determine whether N-alkylation/acylation or O-alkylation/acylation is energetically more favorable by comparing the activation barriers for each pathway.
The potential energy surface (PES) is a conceptual and mathematical representation of a system's energy as a function of its geometry. Mapping the PES for a chemical reaction provides a comprehensive picture of the transformation, detailing the energy of reactants, products, intermediates, and the transition states that connect them. dtu.dk For this compound, key transformations could include dehydration of the tertiary alcohol, nucleophilic addition of the amine to a carbonyl compound, or intramolecular cyclization.
Below is a hypothetical data table illustrating the kind of energetic data that would be generated from a DFT study on a representative transformation, such as an intramolecular proton transfer from the hydroxyl group to the amino group, a fundamental process in understanding the molecule's acid-base properties.
| Species | Description | Relative Energy (kcal/mol) | Key Geometric Parameters (Å) |
|---|---|---|---|
| Reactant (R) | Initial conformation with intramolecular O-H···N hydrogen bond | 0.0 | O-H: 0.98, N···H: 1.85 |
| Transition State (TS) | Proton is partially transferred between O and N | +12.5 | O···H: 1.25, N···H: 1.25 |
| Product (P) | Zwitterionic form after proton transfer | +8.2 | O···H: 1.75, N-H: 1.02 |
Note: The data presented in this table is illustrative and based on typical values for proton transfer reactions in similar amino alcohols. It is intended to demonstrate the output of a potential energy surface mapping study.
Computational models must account for the environment in which a reaction occurs, as solvent interactions can dramatically alter reaction energetics. acs.org In silico studies can incorporate solvent effects through two primary approaches: implicit and explicit solvation models. Implicit models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a defined dielectric constant, which is computationally efficient. Explicit models involve surrounding the solute molecule with a number of individual solvent molecules, providing a more detailed and accurate picture of specific solute-solvent interactions like hydrogen bonding, albeit at a higher computational cost. For this compound, the choice of solvent would be critical, as polar protic solvents would be expected to stabilize charged intermediates and transition states through hydrogen bonding with the amine and hydroxyl groups.
Catalysis can also be effectively modeled. mdpi.comrsc.org For example, the mechanism of acid-catalyzed dehydration of the tertiary alcohol could be investigated by including a hydronium ion in the calculations. The model would show the protonation of the hydroxyl group, its transformation into a good leaving group (water), and the subsequent formation of a carbocation intermediate, followed by elimination to form an alkene. DFT calculations would quantify the reduction in the activation energy provided by the catalyst compared to the uncatalyzed reaction. nih.gov Similarly, base-catalyzed reactions, where a base enhances the nucleophilicity of the amino group by deprotonation, can be modeled to understand catalyst efficiency and selectivity.
Molecular Dynamics Simulations for Conformational Exploration and Intermolecular Interactions
Due to its numerous single bonds, this compound is a flexible molecule capable of adopting a vast number of different three-dimensional shapes, or conformations. mdpi.com Molecular Dynamics (MD) simulations are a powerful computational technique for exploring this conformational space by simulating the atomic motions of the molecule over time. nih.govmdpi.com
MD simulations solve Newton's equations of motion for a system of atoms, where the forces between atoms are described by a molecular mechanics force field. wikipedia.org By simulating the molecule for nanoseconds or even microseconds, a trajectory is generated that reveals the accessible conformations, the transitions between them, and the proportion of time spent in each conformational state. For this compound, a key conformational feature would be the potential for intramolecular hydrogen bonding between the hydroxyl proton (donor) and the lone pair of the amino nitrogen (acceptor). arxiv.orgnih.govnih.gov This interaction would lead to a pseudo-cyclic, folded conformation being significantly populated.
Intermolecular interactions, which govern the molecule's behavior in solution and its interactions with other molecules, can also be studied in detail using MD. researchgate.netresearchgate.netnih.gov By placing the molecule in a simulation box filled with solvent molecules (e.g., water), MD can provide insights into the structure of the solvation shell and the dynamics of hydrogen bonding. The hydroxyl group can act as both a hydrogen bond donor and acceptor, while the primary amine group can act as a hydrogen bond donor. These interactions are fundamental to the molecule's solubility and physical properties. Analysis of the MD trajectory can quantify these interactions, for example, by calculating the average number of hydrogen bonds formed between the solute and solvent over the course of the simulation. acs.orgmdanalysis.org
The following table presents typical parameters for hydrogen bonds involving amine and alcohol functional groups, which would be analyzed in an MD simulation of this compound in an aqueous solution.
| Hydrogen Bond Type | Donor-Acceptor Pair | Typical Distance (D-A) | Typical Angle (D-H-A) | Expected Role |
|---|---|---|---|---|
| Intramolecular | -OH ··· NH₂ | ~2.8 - 3.2 Å | > 120° | Stabilizes folded conformations |
| Intermolecular (Solute-Solvent) | -OH ··· OH₂ | ~2.7 - 3.0 Å | > 150° | Primary interaction for solvation |
| Intermolecular (Solute-Solvent) | -NH₂ ··· OH₂ | ~2.9 - 3.3 Å | > 150° | Contributes to aqueous solubility |
| Intermolecular (Solvent-Solute) | H₂O ··· NH₂ | ~2.9 - 3.3 Å | > 150° | Acceptor role of the amine nitrogen |
| Intermolecular (Solvent-Solute) | H₂O ··· OH | ~2.7 - 3.0 Å | > 150° | Acceptor role of the alcohol oxygen |
Note: The data in this table represents generally accepted ranges for hydrogen bonds involving these functional groups and is intended to be illustrative of the parameters that would be monitored and analyzed in a molecular dynamics simulation.
Due to a lack of publicly available, specific research data for the chemical compound this compound, a detailed article on its advanced analytical methodologies cannot be generated at this time. Extensive searches for empirical data from peer-reviewed scientific literature regarding the application of high-resolution NMR spectroscopy, high-resolution mass spectrometry, and advanced chromatographic techniques specifically to this compound did not yield the necessary detailed findings required to populate the requested sections and subsections.
Scientific accuracy and adherence to verifiable sources are paramount. Without specific studies on this compound, any attempt to generate content for the outlined sections—such as multi-dimensional NMR correlations, quantitative NMR results, precise mass measurements, or fragmentation pathway analyses—would be speculative and would not meet the required standards of a professional and authoritative article.
Further research on this specific compound is needed within the scientific community to provide the data necessary for a comprehensive analytical discussion as outlined.
Advanced Analytical Methodologies for 4 Aminomethyl 4 Methylhexan 3 Ol Research
Advanced Chromatographic Techniques for Complex Mixture Analysis
Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity
The presence of a chiral center in 4-(Aminomethyl)-4-methylhexan-3-ol means it can exist as two non-superimposable mirror images, or enantiomers. Differentiating and quantifying these enantiomers is critical in many scientific contexts. Chiral High-Performance Liquid Chromatography (HPLC) is the premier technique for this purpose.
Direct analysis of the enantiomers of this compound can be achieved using chiral stationary phases (CSPs). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used due to their broad chiral recognition capabilities. windows.net For polar and ionic compounds like amino alcohols, macrocyclic glycopeptide-based CSPs, such as those employing teicoplanin, are particularly effective as they are compatible with a range of aqueous and organic mobile phases. sigmaaldrich.com
The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP. The differing stability of these complexes leads to different retention times for each enantiomer, allowing for their separation and quantification. The mobile phase composition, including the type of organic modifier (e.g., methanol, acetonitrile) and additives (e.g., acids, bases), is optimized to achieve the best resolution and retention. sigmaaldrich.com
Illustrative Chiral HPLC Data for this compound:
| Parameter | Value |
| Column | Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) |
| Mobile Phase | n-Hexane/Isopropanol/Diethylamine (80:20:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25 °C |
| Detection | UV at 210 nm |
| Retention Time (R-enantiomer) | 8.5 min |
| Retention Time (S-enantiomer) | 10.2 min |
| Resolution (Rs) | > 2.0 |
This data is illustrative and represents a typical separation that could be achieved for this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives and Trace Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. Due to the polar nature and low volatility of this compound, derivatization is typically required to convert it into a more volatile and thermally stable compound suitable for GC analysis.
Common derivatization strategies for amino alcohols involve acylation of both the amino and hydroxyl groups. Reagents such as trifluoroacetic anhydride (B1165640) (TFAA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be used to create perfluoroalkyl or trimethylsilyl (B98337) derivatives, respectively. These derivatives exhibit improved chromatographic properties on common non-polar GC columns, such as those with a dimethylpolysiloxane stationary phase. nih.gov
The gas chromatograph separates the derivatized compound from other components in the sample matrix. The separated components then enter the mass spectrometer, which provides detailed structural information based on the mass-to-charge ratio (m/z) of the fragmented ions. This allows for highly specific identification and quantification, even at trace levels. The fragmentation patterns of the derivatives can be used to confirm the structure of the original molecule. nih.gov
Illustrative GC-MS Parameters and Findings for a Derivatized Analyte:
| Parameter | Value |
| GC Column | DB-5ms (30 m x 0.25 mm x 0.25 µm) |
| Carrier Gas | Helium at 1 mL/min |
| Oven Program | 80°C (2 min), ramp to 280°C at 10°C/min, hold for 5 min |
| Derivatizing Agent | Trifluoroacetic Anhydride (TFAA) |
| Analyte | N,O-bis(trifluoroacetyl)-4-(aminomethyl)-4-methylhexan-3-ol |
| Retention Time | 12.8 min |
| Key Mass Fragments (m/z) | [M-CF3]+, [M-COCF3]+, and other characteristic fragments |
This data is illustrative and represents a typical analysis of a derivatized form of the compound.
Vibrational and Electronic Spectroscopy for Detailed Structural Information
Advanced Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides a molecular fingerprint of a compound by probing its vibrational modes. These techniques are invaluable for identifying the functional groups present in this compound.
FT-IR spectroscopy measures the absorption of infrared radiation by the molecule, causing vibrations such as stretching and bending of the chemical bonds. For this compound, characteristic absorption bands would be expected for the O-H stretch of the alcohol, the N-H stretch of the primary amine, C-H stretches of the alkyl groups, and C-N and C-O stretching vibrations. nih.gov
Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. While FT-IR is sensitive to polar bonds, Raman spectroscopy is more sensitive to non-polar bonds and symmetric vibrations. The combination of both techniques provides a more complete picture of the molecular structure. For instance, the C-C backbone vibrations might be more prominent in the Raman spectrum. scielo.org.mx
Expected Vibrational Frequencies for this compound:
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) (FT-IR) | Expected Wavenumber (cm⁻¹) (Raman) |
| O-H (Alcohol) | Stretching | 3200-3600 (broad) | 3200-3600 (weak) |
| N-H (Amine) | Stretching | 3300-3500 (two bands) | 3300-3500 (weak) |
| C-H (Alkyl) | Stretching | 2850-2960 | 2850-2960 (strong) |
| N-H (Amine) | Bending | 1590-1650 | - |
| C-O (Alcohol) | Stretching | 1050-1150 | - |
| C-N (Amine) | Stretching | 1020-1250 | - |
This data is illustrative and based on typical frequency ranges for these functional groups.
Concluding Perspectives and Future Directions in 4 Aminomethyl 4 Methylhexan 3 Ol Research
Integration of Disparate Research Areas in Aminomethyl Alcohol Chemistry
Progress in understanding 4-(aminomethyl)-4-methylhexan-3-ol will be significantly enhanced by drawing connections between previously distinct research areas. The study of simple analogs like aminomethanol (B12090428), for instance, has provided crucial insights into reaction kinetics, atmospheric chemistry, and even prebiotic synthesis pathways, such as the Strecker synthesis. nih.govnih.govfrontiersin.org Theoretical and experimental findings on the gas-phase stability and reactions of aminomethanol could serve as a foundational model for predicting the behavior of more complex structures like this compound under various conditions. nih.govnih.gov
Furthermore, the convergence of biocatalysis and traditional organic synthesis presents a powerful paradigm. The use of enzymes, such as transaminases and transketolases, in multi-step cascades offers a highly efficient and sustainable route to chiral amino alcohols. nih.govresearchgate.net Integrating these enzymatic strategies with established chemical synthesis could unlock novel pathways to this compound and its derivatives, offering unparalleled control over stereochemistry. This approach combines the cost-effectiveness and sustainability of biocatalysis with the versatility of synthetic chemistry. nih.govresearchgate.net Another area of integration involves photoredox catalysis, which has emerged as a sustainable method for synthesizing N-heterocycles and could be adapted for transformations involving aminomethyl alcohols. researchgate.net
Emerging Synthetic Methodologies Applicable to the Compound
The synthesis of complex chiral molecules like this compound remains a significant challenge, but several emerging methodologies show great promise for its efficient and stereoselective construction. These advanced techniques offer modularity, high selectivity, and often operate under milder conditions than traditional methods.
Key emerging synthetic strategies include:
Asymmetric Catalysis : Recent breakthroughs, such as the chromium-catalyzed asymmetric cross-coupling of aldehydes and imines, provide a modular route to chiral β-amino alcohols from simple starting materials. westlake.edu.cn This method addresses the critical challenge of controlling both chemo- and stereoselectivity. westlake.edu.cn Similarly, ruthenium-catalyzed asymmetric transfer hydrogenation of unprotected α-ketoamines has proven highly effective for producing chiral 1,2-amino alcohols, a motif structurally related to the target compound. acs.org
Biocatalysis and Engineered Enzymes : The development of engineered amine dehydrogenases (AmDHs) facilitates the one-step, highly stereoselective synthesis of chiral amino alcohols from α-hydroxy ketones using ammonia (B1221849) as the amino donor. frontiersin.org This method is advantageous due to its high enantioselectivity and the use of inexpensive reagents. frontiersin.org Multi-enzyme cascades, combining transketolases and transaminases, have also been designed to produce chiral amino alcohols from low-cost natural substrates. nih.govresearchgate.net
Advanced C-H Functionalization : Direct C-H amination techniques are streamlining the synthesis of amino alcohols by installing the nitrogen atom at a late stage. nih.gov Palladium-catalyzed allylic C-H amination is effective for creating syn-1,3-amino alcohols, while radical-based strategies, including radical relay chaperones, enable the highly regio- and enantioselective C-H amination of alcohols to form chiral β-amino alcohols. researchgate.netnih.gov
Modern Reaction Conditions : Microwave-assisted synthesis has been shown to accelerate reactions like the Kabachnik–Fields condensation of amino alcohols to produce α-aminophosphonate derivatives, often in catalyst- and solvent-free conditions. researchgate.netmdpi.com This highlights the potential for using non-classical energy sources to drive the synthesis of this compound derivatives.
Interactive Data Table: Emerging Synthetic Methodologies
| Methodology | Key Features | Applicability to this compound | Citations |
|---|---|---|---|
| Cr-Catalyzed Asymmetric Cross-Coupling | Modular synthesis from aldehydes and imines; high stereoselectivity for adjacent chiral centers. | Potentially applicable for creating the core structure by coupling appropriate aldehyde and imine precursors. | westlake.edu.cn |
| Ru-Catalyzed Asymmetric Hydrogenation | Highly effective for unprotected α-ketoamines; produces chiral 1,2-amino alcohols. | Could be adapted for a retrosynthetic approach involving the reduction of a corresponding α-amino ketone. | acs.org |
| Engineered Amine Dehydrogenases (AmDH) | One-step asymmetric reductive amination of α-hydroxy ketones; high enantioselectivity (>99% ee). | A biocatalytic route could be designed starting from a suitable α-hydroxy ketone precursor. | frontiersin.org |
| Radical C–H Amination | Direct installation of amine groups via C-H bond functionalization; high chemo- and regioselectivity. | Could be used to introduce the aminomethyl group onto a pre-existing alcohol scaffold. | researchgate.netnih.gov |
| Microwave-Assisted Synthesis | Accelerated reaction times; often solvent- and catalyst-free ("green chemistry"). | Useful for preparing derivatives of the target compound under efficient conditions. | researchgate.netmdpi.com |
| Energy Transfer Photocatalysis | Accesses γ-amino alcohols from simple alkenes via a radical Brook rearrangement. | Offers a novel pathway to structural isomers and analogs through radical-based transformations. | acs.org |
Identification of Unexplored Reaction Pathways and Chemical Transformations
The bifunctional nature of this compound, containing both a primary amine and a tertiary alcohol, opens up a wide range of potential chemical transformations that remain largely unexplored for this specific molecule.
Derivatization and Functionalization : The primary amine can readily undergo nucleophilic substitution reactions, while the tertiary alcohol presents a target for oxidation, although this typically requires harsh conditions. smolecule.com A particularly interesting pathway is the Kabachnik-Fields reaction, which could transform the aminomethyl moiety into an α-aminophosphonate, a class of compounds with significant biological interest. researchgate.netmdpi.com
Intramolecular Cyclization : The proximity of the hydroxyl and aminomethyl groups suggests the potential for intramolecular cyclization reactions to form substituted oxazinane or other heterocyclic ring systems. Such transformations could be triggered under specific acidic or catalytic conditions, leading to novel molecular scaffolds.
Photo-oxidation Pathways : Research on the atmospheric photo-oxidation of simpler amino alcohols like aminomethanol and monoethanolamine has shown that they react rapidly with hydroxyl radicals. nih.govfrontiersin.org Investigating similar radical-initiated reactions for this compound could reveal its environmental fate and lead to the discovery of new transformation products, such as formamides or other oxidized species. nih.govfrontiersin.org
Polymer and Materials Chemistry : The dual functionality of the molecule makes it a potential monomer for the synthesis of novel polymers. The amine and alcohol groups could be used to create polyamides, polyesters, or polyurethanes with unique properties conferred by the specific alkyl backbone of the monomer.
Challenges and Opportunities in the Field of Chiral Aminomethyl Alcohol Synthesis and Application in Fundamental Chemical Research
The synthesis and study of chiral aminomethyl alcohols like this compound are emblematic of the broader challenges and opportunities in modern organic chemistry.
Challenges:
Stereochemical Control : The primary difficulty lies in the simultaneous and precise control of multiple stereocenters. nih.govwestlake.edu.cn For this compound, this involves establishing the chirality at the carbon bearing the hydroxyl group and the adjacent carbon with the aminomethyl group.
Chemoselectivity : Synthetic routes must overcome the competition between desired reactions and potential side reactions, such as the formation of 1,2-diols or 1,2-diamines when using reductive coupling strategies. westlake.edu.cn The selective functionalization of either the amine or the alcohol group in the presence of the other is also a significant hurdle. acs.org
Opportunities:
Development of Novel Catalysts : There is a vast opportunity to design new catalysts—whether organometallic, enzymatic, or photocatalytic—that can achieve higher levels of stereoselectivity and efficiency under milder, more sustainable conditions. researchgate.netwestlake.edu.cnfrontiersin.org
Modular and Green Synthesis : The development of modular synthetic platforms using inexpensive and readily available starting materials is a major goal. westlake.edu.cn Biocatalytic routes, using engineered enzymes and whole-cell systems, represent a significant step towards "green" synthesis by operating in aqueous media and reducing reliance on heavy metals. frontiersin.org
Fundamental Research Applications : As synthetic methods become more efficient, chiral amino alcohols like this compound can be more readily accessed for use as building blocks in the synthesis of complex molecules, as chiral ligands in asymmetric catalysis, or as probes to study fundamental chemical and biological processes. westlake.edu.cn The ability to synthesize all possible stereoisomers of such a compound, as has been done for related pheromones like 4-methylheptan-3-ol, is crucial for studying structure-activity relationships. mdpi.com
Interactive Data Table: Challenges and Opportunities
| Aspect | Challenges | Opportunities | Citations |
|---|---|---|---|
| Stereocontrol | Establishing multiple adjacent chiral centers with high diastereomeric and enantiomeric excess. | Design of new chiral catalysts and biocatalysts with superior stereochemical control. | nih.govresearchgate.netwestlake.edu.cn |
| Selectivity | Preventing byproduct formation; selective functionalization of either the amine or alcohol group. | Developing orthogonal reaction strategies and highly chemoselective catalysts. | westlake.edu.cnacs.org |
| Efficiency | Long synthetic routes, use of protecting groups, high cost of some reagents. | Creating modular, one-pot, and C-H functionalization reactions; utilizing low-cost biocatalytic precursors. | westlake.edu.cnfrontiersin.orgnih.gov |
| Applications | Limited availability of complex chiral amino alcohols hinders their use in research. | Use as novel chiral ligands, building blocks for pharmaceuticals, and tools for fundamental stereochemical studies. | westlake.edu.cnmdpi.com |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
